molecular formula C7H7ClN2O3 B11797435 Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate CAS No. 1407180-77-1

Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate

Cat. No.: B11797435
CAS No.: 1407180-77-1
M. Wt: 202.59 g/mol
InChI Key: JZOZOEGEJSRKAD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 2-chloro-4-methoxypyrimidine-5-carboxylate involves several steps. One common method includes the reaction of 2-chloro-4-methoxypyrimidine with methyl chloroformate under specific conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-methoxypyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, in pharmaceutical applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact mechanism can vary depending on the specific application and the target molecule .

Biological Activity

Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C8H8ClN2O3
  • Molecular Weight : 202.61 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a methoxy group and a carboxylate moiety, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. It is believed to act as a competitive inhibitor of key enzymes such as:

  • Thymidylate Synthase : Inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells.
  • Dihydrofolate Reductase : Disrupting folate metabolism, which is crucial for DNA synthesis.

These interactions suggest potential applications in anticancer therapy and antimicrobial agents .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)3.2
A549 (lung cancer)4.1

These findings suggest that this compound could be developed as a lead compound for further anticancer drug development.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary studies indicate effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli30
Pseudomonas aeruginosa40

These results highlight the compound's potential as an antimicrobial agent.

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer, suggesting its potential as a therapeutic agent ( ).
  • Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters explored the mechanism of action, revealing that the compound induces apoptosis through the activation of caspase pathways in cancer cells ( ).
  • Agricultural Applications : The compound has also been investigated for its role in agrochemicals, showing promise as a herbicide due to its ability to interfere with nucleic acid synthesis in plants ().

Properties

CAS No.

1407180-77-1

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

methyl 2-chloro-4-methoxypyrimidine-5-carboxylate

InChI

InChI=1S/C7H7ClN2O3/c1-12-5-4(6(11)13-2)3-9-7(8)10-5/h3H,1-2H3

InChI Key

JZOZOEGEJSRKAD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1C(=O)OC)Cl

Origin of Product

United States

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